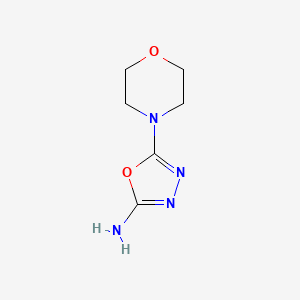

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

Description

Overview of 1,3,4-Oxadiazole (B1194373) Heterocycles in Contemporary Medicinal Chemistry Research

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. ijpsr.com This scaffold is considered a "privileged structure" in drug discovery due to its wide range of pharmacological activities and favorable physicochemical properties. ijpca.orgoaji.net Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of biological effects. openmedicinalchemistryjournal.comjchemrev.com Their metabolic stability, owing to resistance to chemical and thermal degradation, further enhances their appeal as a core moiety in pharmaceutical drugs. nih.gov

The versatility of the 1,3,4-oxadiazole nucleus allows for substitutions at the 2- and 5-positions, enabling the synthesis of a vast library of derivatives with diverse biological functions. nih.gov This has led to the development of clinically used drugs, such as the antiretroviral agent Raltegravir and the anticancer agent Zibotentan. oaji.netijper.org The academic and pharmaceutical sectors continue to explore this scaffold extensively, investigating its potential against a multitude of diseases. mdpi.comresearchgate.net

Table 1: Documented Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology nih.gov |

| Antibacterial | Infectious Diseases mdpi.com |

| Antifungal | Infectious Diseases openmedicinalchemistryjournal.com |

| Anti-inflammatory | Immunology/Pain Management ijpca.org |

| Antiviral | Infectious Diseases (e.g., HIV) researchgate.net |

| Antitubercular | Infectious Diseases ijpsjournal.com |

| Anticonvulsant | Neurology oaji.net |

| Antidepressant | Psychiatry ijpca.org |

| Anti-diabetic | Endocrinology ijpsr.com |

Rationale for Investigating the 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine Scaffold as a Research Target

The scientific rationale for focusing on the this compound scaffold is multifaceted, stemming from the distinct contributions of its constituent parts.

The 1,3,4-Oxadiazole Core: As established, this heterocycle is a proven pharmacophore, providing a stable and biologically active foundation. ijpsr.comijper.org Its ability to act as a bioisostere for amide and ester groups allows for the modification of a molecule's properties while retaining its biological activity. nih.gov

The 2-Amino Group: The primary amine at the 2-position of the oxadiazole ring is a critical functional group. It serves as a key synthetic handle, allowing for the straightforward introduction of a wide variety of substituents. nih.gov This enables the creation of large, diverse chemical libraries for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into potent and selective drug candidates. researchgate.net

The combination of these three components—the privileged oxadiazole core, the pharmacokinetically favorable morpholine (B109124) ring, and the synthetically versatile amino group—creates a scaffold with high potential for the discovery of novel therapeutic agents. ijpsr.comijpca.org

Historical Context and Evolution of Oxadiazole-Based Research in Chemical Biology

The history of oxadiazole chemistry dates back to the late 19th century. The 1,2,4-oxadiazole (B8745197) isomer was first synthesized in 1884 by Tiemann and Krüger. nih.gov The parent 1,3,4-oxadiazole was first prepared by Ainsworth in 1965. mdpi.com Initially, these compounds were primarily of academic interest to synthetic chemists exploring new heterocyclic systems.

Over the 20th century, research began to uncover the diverse applications of oxadiazole derivatives. Their utility expanded beyond pure chemistry into material science, where they were used in scintillating materials and dyestuffs. oaji.net A significant turning point was the discovery of their broad biological activities. This shifted the research focus towards medicinal chemistry and agrochemicals. mdpi.com

In recent decades, the interest in 1,3,4-oxadiazoles has surged, driven by advances in synthetic methodologies and a deeper understanding of their pharmacological mechanisms. nih.gov They have evolved from simple heterocyclic curiosities into highly valued scaffolds in modern drug discovery programs, recognized for their immense therapeutic potential. ijpca.orgoaji.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEQVWNRKBMEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375036 | |

| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-17-1 | |

| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496057-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Morpholin 4 Yl 1,3,4 Oxadiazol 2 Ylamine and Its Analogues

General Synthetic Strategies for 1,3,4-Oxadiazol-2-amines

The synthesis of 2-amino-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry, driven by the significant biological activities associated with this scaffold. jchemrev.comresearchgate.net Several primary routes have been developed, often starting from readily available precursors like hydrazides and their derivatives. nih.gov

Cyclization Reactions from Hydrazide Precursors

A predominant method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of acylsemicarbazides or acylthiosemicarbazides. nih.gov Thiosemicarbazide (B42300) derivatives are often preferred as they tend to be more reactive, leading to higher yields. nih.gov The cyclization is typically a dehydration reaction mediated by reagents that activate the carbonyl group. nih.gov

One common approach is the reaction of an acylhydrazide with cyanogen (B1215507) bromide. nih.gov Another effective method involves the use of tosyl chloride and pyridine (B92270) to facilitate the cyclization of thiosemicarbazides, a process that consistently provides better outcomes than the cyclization of the corresponding semicarbazides. organic-chemistry.org Additionally, phosphorus oxychloride (POCl₃) is a frequently used dehydrating agent for these transformations. openmedicinalchemistryjournal.comd-nb.info

| Precursor | Reagent(s) | Product | Yield | Reference |

| Acylthiosemicarbazide | Tosyl Chloride, Pyridine | 5-Aryl/alkyl-2-amino-1,3,4-oxadiazole | 97-99% | nih.gov |

| Phenylacetic acid derivatives, Thiosemicarbazide | POCl₃ | 5-Substituted-1,3,4-oxadiazol-2-amine | Not specified | d-nb.info |

| Acylhydrazide | Cyanogen Bromide | 5-Substituted-2-amino-1,3,4-oxadiazole | Not specified | nih.gov |

Oxidative Cyclization Approaches for Heterocycle Formation

Oxidative cyclization represents a powerful alternative for the synthesis of the 1,3,4-oxadiazole (B1194373) ring. These methods often start from N-acylhydrazones or semicarbazones. nih.govacs.orgacs.org

A variety of oxidizing agents have been employed successfully. Common examples include:

Iodine: Molecular iodine, often in the presence of a base like potassium carbonate or sodium hydroxide, is widely used for the oxidative cyclization of acylhydrazones and acylthiosemicarbazides. jchemrev.comnih.govacs.orgacs.org This transition-metal-free method is practical and can be performed in a one-pot manner from aldehydes and hydrazides. acs.orgacs.orgnih.gov

Bromine: The oxidative cyclization of semicarbazones with bromine in acetic acid is a frequently used approach to prepare 5-substituted-1,3,4-oxadiazol-2-amines. nih.gov

Hydantoin Derivatives: 1,3-Dibromo-5,5-dimethylhydantoin has been reported as an effective and safe oxidizing agent for the cyclization of acylthiosemicarbazides, offering excellent yields and applicability for large-scale synthesis. jchemrev.comnih.gov

Photocatalysis: Modern approaches include visible-light photoredox catalysis, using systems like eosin (B541160) Y with a bromine source (CBr₄), to achieve oxidative heterocyclization of semicarbazones under mild conditions. organic-chemistry.org Photo-mediated methods that generate a superoxide (B77818) radical anion from molecular oxygen have also been developed, avoiding the need for strong oxidants or photocatalysts. rsc.org

These reactions proceed through the formation of a C-O bond to complete the heterocyclic ring. researchgate.netacs.org

| Starting Material | Oxidizing System | Key Features | Reference |

| Acylhydrazones | I₂ / K₂CO₃ | Transition-metal-free, one-pot synthesis | acs.orgacs.org |

| Acylthiosemicarbazides | 1,3-Dibromo-5,5-dimethylhydantoin | Inexpensive, safe for large-scale synthesis, excellent yields | jchemrev.comnih.gov |

| Semicarbazones | Bromine / Acetic Acid | Frequently used classical method | nih.gov |

| Acylhydrazones | Visible Light, Photocatalyst, O₂ | Oxidant-free, H₂ is the only byproduct | organic-chemistry.org |

| Pyridinium acylhydrazones | UV light, O₂ | Additive-free, proceeds via single electron transfer | rsc.org |

Mechanochemical Synthesis Techniques for Oxadiazoles

Mechanochemical synthesis, which involves grinding solid reactants together, has emerged as an environmentally friendly alternative to traditional solvent-based methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This solvent-free approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous solvents.

Regioselective Functionalization Approaches for the 1,3,4-Oxadiazole Ring

While many syntheses build the substituted oxadiazole ring from appropriately functionalized precursors, direct functionalization of a pre-formed 1,3,4-oxadiazole ring offers a more convergent and flexible strategy. acs.org A significant challenge in this approach is achieving regioselectivity, particularly in unsymmetrically substituted oxadiazoles.

A modern approach to address this involves the regioselective metalation (deprotonation) of the oxadiazole ring using strong, non-nucleophilic bases, followed by trapping the resulting organometallic intermediate with an electrophile. acs.org The use of 2,2,6,6-tetramethylpiperidyl (TMP) bases, such as TMP₂Zn·2LiCl and TMPMgCl·LiCl, allows for selective zincation or magnesiation under mild conditions. acs.org This method enables the introduction of various functional groups onto the heterocycle while tolerating a range of existing functionalities. acs.org

Furthermore, reagent-based control can dictate the outcome of cyclization reactions of thiosemicarbazide intermediates, leading to either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles regioselectively. acs.orgnih.gov For example, reacting a thiosemicarbazide intermediate with EDC·HCl in DMSO can favor the formation of the 2-amino-1,3,4-oxadiazole. nih.gov

Synthetic Routes for the Incorporation of the Morpholine (B109124) Moiety

The morpholine ring is a common feature in many biologically active compounds and is valued for the physicochemical properties it imparts. acs.orge3s-conferences.orgnih.gov Its incorporation into a target molecule can be achieved by several synthetic strategies.

A common and conceptually simple method is the annulation of a 1,2-amino alcohol. acs.org A recently developed protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like tBuOK. organic-chemistry.org This approach is efficient and provides a direct route to morpholines. acs.orgorganic-chemistry.org Other methods for constructing the morpholine ring include syntheses starting from aziridines or epoxides. researchgate.net

In the context of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, the morpholine moiety is typically introduced by using a morpholine-containing starting material. For instance, morpholine can be reacted with a suitable precursor that will ultimately form the C5 position of the oxadiazole ring. One plausible route involves the synthesis of a morpholine-4-carbohydrazide (B1350617) intermediate, which can then undergo cyclization to form the desired 5-morpholinyl-1,3,4-oxadiazole core.

Derivatization Strategies at the 2-Amine Position of this compound

The 2-amino group on the 1,3,4-oxadiazole ring serves as a versatile handle for further structural modification and the exploration of structure-activity relationships. This primary amine can readily undergo reactions typical of amines, allowing for the introduction of a wide array of substituents.

Common derivatization strategies include:

Acylation: The amino group can be acylated using various acid chlorides or anhydrides in the presence of a base. d-nb.inforesearchgate.net This reaction forms an amide linkage, allowing for the introduction of diverse acyl groups. For example, reactions with methyl 4-(chlorocarbonyl) benzoate (B1203000) or 3-nitrobenzoyl chloride have been successfully demonstrated on related 2-amino-1,3,4-oxadiazole systems. d-nb.inforesearchgate.net

Amide Coupling: Standard peptide coupling reagents can be used to connect amino acids to the 2-amino position. d-nb.info A common method involves reacting the 2-amino-oxadiazole with an N-protected amino acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as dimethylaminopyridine (DMAP). d-nb.info

Reaction with Isothiocyanates: Reaction of the corresponding hydrazide precursor with various aryl isothiocyanates yields hydrazinecarbothioamide derivatives, which can then be cyclized to form N-substituted-1,3,4-oxadiazol-2-amines. jst.go.jp

These derivatization reactions are crucial for creating libraries of related compounds for further study. nih.gov

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| Acylation | Acid Chlorides (e.g., 3-nitrobenzoyl chloride), Triethylamine | N-Acyl group | d-nb.inforesearchgate.net |

| Amide Coupling | N-Boc-amino acid, DCC, DMAP | N-Aminoacyl group | d-nb.info |

| Reaction with Isothiocyanates (on precursor) | Aryl Isothiocyanates | N-Aryl group | jst.go.jp |

Exploration of Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of heterocyclic compounds, including this compound and its analogues. nih.govnih.gov Traditional synthetic methods for 1,3,4-oxadiazoles often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant environmental concerns and waste generation. nih.gov In contrast, green synthetic approaches aim to mitigate these issues by focusing on aspects such as waste minimization, energy efficiency, and the use of safer chemicals and solvents. mdpi.comeurekaselect.com Innovative techniques like microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions are at the forefront of designing more environmentally benign pathways for these valuable chemical entities. nih.gov

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. researchgate.netmdpi.com This technique utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture. In the context of 1,3,4-oxadiazole synthesis, microwave irradiation has been successfully employed for the cyclization of various intermediates. mdpi.com

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the oxidative cyclization of N-acylhydrazones has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. mdpi.com While specific data for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, comparative studies on analogous compounds highlight the potential benefits. For example, a study comparing the synthesis of certain 2,5-disubstituted 1,3,4-oxadiazoles showed a significant decrease in reaction time from hours to minutes and an increase in yield when switching from conventional heating to microwave irradiation. researchgate.netmdpi.com

| Compound Analogue | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(4'-methylbiphenyl-2-yl)-5-phenyl-1,3,4-oxadiazole | Conventional | 8-10 hours | 72 | mdpi.com |

| 2-(4'-methylbiphenyl-2-yl)-5-phenyl-1,3,4-oxadiazole | Microwave-Assisted | 5-7 minutes | 85 | mdpi.com |

| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole derivatives | Conventional | 6-8 hours | 65-78 | researchgate.net |

| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole derivatives | Microwave-Assisted | 3-4 minutes | 80-92 | researchgate.net |

Ultrasound-Assisted Synthesis: An Energy-Efficient Alternative

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 1,3,4-oxadiazole derivatives. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. nih.gov This method is noted for its energy efficiency and often milder reaction conditions compared to conventional heating. mdpi.com

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, a class of compounds structurally related to this compound, has been effectively carried out using ultrasound irradiation. mdpi.com For example, the cyclization of semicarbazones mediated by iodine has been shown to proceed in higher yields and shorter reaction times under ultrasonic conditions compared to conventional stirring. nih.gov

Solvent-Free and Catalytic Approaches

A key principle of green chemistry is the reduction or elimination of solvent usage, as solvents often contribute significantly to the environmental impact of a chemical process. researchgate.net To this end, solvent-free reaction conditions, often facilitated by grinding or the use of solid supports, have been developed for the synthesis of 1,3,4-oxadiazoles. researchgate.net The grinding technique, for instance, involves the mechanical mixing of reactants in the absence of a solvent, which can lead to efficient product formation with minimal waste. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding aromatic hydrazides and aldehydes with a catalytic amount of iodine, completely avoiding the use of organic solvents. researchgate.net

Furthermore, the development of eco-friendly and reusable catalysts is another cornerstone of green synthetic design. The use of solid acid catalysts, for example, can replace hazardous and corrosive liquid acids traditionally used in cyclization reactions, simplifying product purification and catalyst recovery. nih.gov

| Green Chemistry Technique | Key Advantages | Applicability to 1,3,4-Oxadiazole Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, increased purity. | Effective for cyclization and condensation reactions. | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Energy efficiency, milder reaction conditions, shorter reaction times. | Promotes intramolecular cyclocondensation and interconversion reactions. | nih.gov |

| Solvent-Free Grinding | Eliminates solvent use, minimizes waste, simple procedure. | Applicable for oxidative cyclization of N-acyl hydrazones. | researchgate.netresearchgate.net |

| Eco-Friendly Catalysis | Use of non-toxic, reusable catalysts, milder reaction conditions. | Can be employed in various cyclization and condensation steps. | nih.gov |

While specific, detailed research findings on the application of these green chemistry principles to the synthesis of this compound are not extensively documented, the successful implementation of these methods for structurally similar compounds strongly suggests their feasibility and potential benefits. Future synthetic design for this and related compounds will likely continue to explore and optimize these greener methodologies to enhance sustainability and efficiency.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Morpholin 4 Yl 1,3,4 Oxadiazol 2 Ylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3,4-oxadiazole (B1194373) derivatives, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

In ¹H NMR spectra of 1,3,4-oxadiazol-2-ylamine derivatives, the proton of the primary amine (-NH₂) typically appears as a broad singlet that is exchangeable with D₂O. For N-substituted derivatives, the N-H proton signal is also observed, with its chemical shift influenced by the nature of the substituent. Aromatic protons on substituent rings, such as phenyl or pyridyl groups, generally resonate in the downfield region between 7.0 and 8.7 ppm. Protons of alkyl or other aliphatic substituents appear in the upfield region, with their specific chemical shifts and multiplicities dictated by their connectivity and neighboring protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,4-Oxadiazole Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine | ¹H (-NH₂) | 7.42–7.50 (broad singlet) | DMSO-d₆ | |

| 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine | ¹H (Aromatic) | 7.51–8.67 | DMSO-d₆ | |

| N-Dodecyl-2-(4-methoxybenzoyl)hydrazine-1-carboxamide (precursor) | ¹H (NH) | 9.90, 7.66, 6.37 | DMSO-d₆ | |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | ¹H (NH) | 11.60 | DMSO-d₆ | |

| 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine | ¹³C (Oxadiazole C2, C5) | 157.62, 164.70 | DMSO-d₆ | |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | ¹³C (Oxadiazole C2, C5) | 161.98, 164.32 | Not Specified | |

| N-Dodecyl-2-(4-methylbenzoyl)hydrazine-1-carboxamide (precursor) | ¹³C (C=O) | 166.73, 158.92 | DMSO-d₆ |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1,3,4-oxadiazole derivatives. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the molecule.

A crucial diagnostic feature for 2-amino-1,3,4-oxadiazoles is the presence of N-H stretching vibrations. For primary amines (-NH₂), two distinct bands are often observed in the 3100-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. For secondary amines, a single N-H stretching band is typically seen around 3210 cm⁻¹.

The 1,3,4-oxadiazole ring itself gives rise to several characteristic absorptions. The C=N stretching vibration is a strong band typically found in the 1600-1650 cm⁻¹ range. The C-O-C (ether-like) stretching within the heterocyclic ring is also prominent, appearing between 1045 and 1181 cm⁻¹. The stretching vibration of the N-N bond is observed at lower frequencies, often around 1076 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Functional Groups in 1,3,4-Oxadiazole Derivatives

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Reference |

| Primary Amine (-NH₂) | N-H Stretch | 3270, 3098 | |

| Secondary Amine (-NH) | N-H Stretch | 3210 - 3310 | |

| Oxadiazole Ring | C=N Stretch | 1605 - 1646 | |

| Oxadiazole Ring | C-O-C Stretch | 1045 - 1181 | |

| Oxadiazole Ring | N-N Stretch | ~1076 |

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of a unique molecular formula, providing strong evidence for the identity of a synthesized derivative.

The structures of newly synthesized 1,3,4-oxadiazole derivatives are routinely confirmed using HR-MS or elemental analysis. For example, in the characterization of N-dodecyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, elemental analysis was used. The calculated elemental composition for C₂₁H₃₅N₃O₂ (MW 361.53) was C, 69.77%; H, 9.76%; N, 11.62%. The experimentally found values were C, 69.89%; H, 9.70%; N, 11.73%, which are in excellent agreement and confirm the molecular formula. Similarly, for another derivative, C₂₀H₃₂FN₃O₂ (MW 365.49), the calculated values (C, 65.72%; H, 8.83%; N, 11.50%) closely matched the found values (C, 65.80%; H, 8.92%; N, 11.51%). This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Elemental Analysis Data for Representative 1,3,4-Oxadiazole Precursors and Derivatives

| Molecular Formula | Calculated Composition (%) | Found Composition (%) | Reference |

| C₂₁H₃₅N₃O₂ | C: 69.77, H: 9.76, N: 11.62 | C: 69.89, H: 9.70, N: 11.73 | |

| C₂₀H₃₂FN₃O₂ | C: 65.72, H: 8.83, N: 11.50 | C: 65.80, H: 8.92, N: 11.51 | |

| C₂₄H₄₁N₃O₂ | C: 71.42, H: 10.24, N: 10.41 | C: 71.55, H: 10.29, N: 10.40 | |

| C₁₂H₉N₃O₂ | C: 63.43, H: 3.99, N: 18.49 | C: 63.68, H: 4.05, N: 18.61 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Studies on various 5-substituted-1,3,4-oxadiazol-2-amine derivatives have revealed key structural features. The central 1,3,4-oxadiazole ring is consistently found to be planar. Bond lengths within the ring suggest significant electron delocalization; for example, in 5-phenyl-1,3,4-oxadiazol-2-amine, the C=N bond lengths are approximately 1.28-1.29 Å, while the C-O bonds are around 1.36-1.37 Å.

The dihedral angle between the plane of the oxadiazole ring and any substituent rings is an important conformational parameter. In 5-phenyl-1,3,4-oxadiazol-2-amine, this angle is 13.42°. In a 5-(4-methylphenyl) derivative, the angle is 26.37°. These torsional angles are influenced by the electronic nature of the substituents and the packing forces within the crystal.

Table 4: Selected Crystallographic Data for 1,3,4-Oxadiazole and Thiadiazole Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | Monoclinic | P2₁/c | 26.37 (Phenyl to Oxadiazole) | |

| 5-Phenyl-1,3,4-oxadiazol-2-amine | Orthorhombic | Pbca | 13.42 (Phenyl to Oxadiazole) | |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | Monoclinic | P2₁/c | 3.34 (Phenyl to Oxadiazole); 5.7 (Furan to Oxadiazole) | |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/c | 31.19 (Phenyl to Thiadiazole) |

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The supramolecular architecture of 1,3,4-oxadiazole derivatives in the solid state is governed by a variety of intermolecular interactions, primarily hydrogen bonding. The amine group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring are effective acceptors.

A common and robust motif observed in the crystal structures of 2-amino-1,3,4-oxadiazoles is the formation of inversion dimers through pairs of N-H···N hydrogen bonds. This interaction creates a characteristic R²₂(8) ring motif, which links molecules into larger chains or networks. In the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine, these N-H···N hydrogen bonds link molecules into double-stranded chains.

Computational Chemistry and Theoretical Investigations of 5 Morpholin 4 Yl 1,3,4 Oxadiazol 2 Ylamine

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For derivatives of the 1,3,4-oxadiazole (B1194373) scaffold, including those with morpholine (B109124) substitutions, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern molecular recognition.

In numerous studies, 1,3,4-oxadiazole derivatives have been docked against a variety of protein targets, such as enzymes and receptors implicated in different diseases. These studies consistently reveal the importance of the oxadiazole ring and its substituents in forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions within the active site of the target protein. For instance, the nitrogen and oxygen atoms of the oxadiazole ring are frequently involved in hydrogen bonding with amino acid residues. The morpholine and amine groups of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine are also predicted to be key players in forming such interactions, enhancing the binding affinity and specificity for a given receptor.

The binding energies calculated from docking simulations provide a quantitative estimate of the binding affinity. For various 1,3,4-oxadiazole derivatives, these studies have reported a range of binding energies, indicating their potential as inhibitors for different targets. The specific interactions observed in these docking studies, such as hydrogen bonds with key amino acid residues and hydrophobic interactions with nonpolar pockets of the active site, are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogs.

Below is a representative table summarizing typical binding energy ranges and key interacting residues observed in docking studies of 1,3,4-oxadiazole derivatives with various protein targets.

| Target Protein Class | Representative PDB ID | Typical Binding Energy Range (kcal/mol) | Key Interacting Amino Acid Residues |

| Kinases | 3LU8 | -7.0 to -9.5 | Asp, Glu, Leu, Val |

| Carbonic Anhydrases | 1V9E | -6.5 to -8.0 | His, Thr, Gln |

| Peptide Deformylase | 1N5N | -5.0 to -7.5 | Gly, Ile, His, Cys |

| DNA Gyrase | 1KZN | -7.0 to -9.0 | Asp, Arg, Ser |

Molecular Dynamics Simulations to Characterize Binding Conformational Landscapes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the characterization of the conformational landscape of the ligand-protein complex over time. MD simulations are crucial for assessing the stability of the docked pose and for understanding the flexibility of both the ligand and the receptor upon binding.

For 1,3,4-oxadiazole derivatives, MD simulations have been employed to validate the results of molecular docking studies. mdpi.com These simulations typically involve placing the docked complex in a simulated physiological environment (water, ions, and physiological temperature and pressure) and observing its behavior over nanoseconds. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time.

A stable RMSD of the ligand within the binding pocket throughout the simulation suggests a stable binding mode. For example, in simulations of 1,3,4-oxadiazole derivatives with their target proteins, a low and stable RMSD of the ligand (typically below 3 Å) is indicative of a favorable and persistent interaction. mdpi.com RMSF analysis helps to identify the flexible regions of the protein, and changes in RMSF upon ligand binding can indicate regions that are important for the interaction.

Furthermore, MD simulations can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area). These calculations provide a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These calculations are fundamental to understanding the intrinsic properties of the molecule that dictate its chemical behavior and interactions.

Electronic Structure and Reactivity: DFT calculations are used to determine the distribution of electrons within the molecule and to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For 1,3,4-oxadiazole derivatives, these calculations help in understanding their electronic properties and in predicting their reactivity in biological systems.

Spectroscopic Properties: Quantum chemical calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C NMR). nih.gov By calculating the vibrational frequencies, a theoretical vibrational spectrum can be generated and compared with experimental data to confirm the molecular structure. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

The following table presents a conceptual summary of DFT-calculated properties for a generic 5-substituted-2-amino-1,3,4-oxadiazole.

| Property | Calculated Value (Conceptual) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

In silico Pharmacokinetic and Druglikeness Assessment Methodologies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. These computational methods assess the pharmacokinetic properties and druglikeness of a compound, helping to identify candidates with a higher probability of success in clinical trials. For this compound, various in silico tools can be used to predict its ADMET profile.

Druglikeness: Druglikeness is often evaluated based on rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. The presence of the morpholine and amine groups in this compound will influence its polarity and hydrogen bonding capacity, which are key determinants of its druglikeness.

Pharmacokinetic Properties: Various computational models are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. These predictions are based on the chemical structure of the compound and are valuable for identifying potential liabilities early in the drug discovery process.

A conceptual ADMET profile for this compound is presented in the table below.

| Property | Predicted Value (Conceptual) | Implication |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP | 1.0 - 3.0 | Optimal lipophilicity for absorption |

| Hydrogen Bond Donors | ≤ 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Acceptors | ≤ 10 | Compliance with Lipinski's Rule |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Low to Moderate | Potential for CNS or peripheral action |

| CYP450 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Structure-Based Drug Design Principles Applied to Oxadiazole Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize ligands. The 1,3,4-oxadiazole scaffold is a versatile building block in SBDD due to its favorable physicochemical properties and its ability to participate in various molecular interactions.

The principles of SBDD applied to oxadiazole scaffolds involve:

Scaffold Hopping and Bioisosteric Replacement: The 1,3,4-oxadiazole ring is often used as a bioisostere for other functional groups, such as esters and amides, to improve metabolic stability and pharmacokinetic properties.

Fragment-Based Drug Design: The oxadiazole core can be used as a starting point, with different substituents being added to explore the chemical space and optimize interactions with the target protein.

Optimization of Interactions: By analyzing the docked poses and MD simulation results of oxadiazole derivatives, medicinal chemists can rationally modify the structure to enhance key interactions, such as by introducing groups that can form additional hydrogen bonds or fill hydrophobic pockets in the active site. The morpholine and amine substituents on this compound offer opportunities for such modifications to fine-tune its binding affinity and selectivity.

Through the iterative cycle of computational prediction, chemical synthesis, and biological evaluation, SBDD principles applied to the oxadiazole scaffold can lead to the development of highly potent and selective drug candidates.

In Vitro Biological Activity Spectrum of 5 Morpholin 4 Yl 1,3,4 Oxadiazol 2 Ylamine Analogues

Antimicrobial Activity Investigations

Analogues featuring the 1,3,4-oxadiazole (B1194373) core have been extensively studied for their potential to combat various microbial pathogens, including bacteria, fungi, and mycobacteria. nih.govresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-oxadiazole have shown considerable promise as antibacterial agents. Studies have demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria.

For instance, a series of thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids incorporating a morpholine (B109124) moiety displayed activity comparable or superior to the standard drug gentamicin (B1671437) against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Similarly, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione, particularly piperazinomethyl derivatives, exhibited broad-spectrum antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 μg/mL. mdpi.com

Another study reported three 1,3,4-oxadiazole derivatives with MICs between 4 to 32 μg/ml against seven S. aureus strains, demonstrating bactericidal activity. nih.gov Furthermore, certain N-(1,3,4-oxadiazol-2-yl)benzamides have shown potent activity against the Gram-negative bacterium Neisseria gonorrhoeae, with MICs as low as 0.06 µg/mL, as well as against clinically important Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound/Analogue Class | Gram-Positive Strain(s) | Activity (MIC) | Gram-Negative Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids with morpholine | S. aureus, B. subtilis | Comparable to Gentamicin | E. coli, P. aeruginosa | Comparable to Gentamicin | nih.gov |

| Piperazinomethyl derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus | 0.5–8 μg/mL | E. coli, P. aeruginosa | 0.5–8 μg/mL | mdpi.com |

| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | S. aureus | 4 µg/mL | E. coli | 8 µg/mL | semanticscholar.orgresearchgate.net |

| N-(1,3,4-oxadiazol-2-yl)benzamides | MRSA, VRE, L. monocytogenes | As low as 0.25 µg/mL | N. gonorrhoeae | As low as 0.06 µg/mL | nih.gov |

Antifungal Efficacy Against Various Fungal Species

The antifungal potential of 1,3,4-oxadiazole analogues has also been well-documented. A series of 2,5-disubstituted 1,3,4-oxadiazoles was evaluated for antifungal activity, with one compound showing 8 to 16 times greater activity against Aspergillus niger and Candida albicans, respectively, compared to fluconazole. nih.gov

In another study, synthesized 5-substituted 1,3,4-oxadiazole-2-thiols were tested against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus, demonstrating their potential as antifungal agents. asianpubs.org N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed significant antifungal activity with an MIC of 4 µg/mL against tested fungal strains. semanticscholar.orgresearchgate.net

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound/Analogue Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8-16x more active than Fluconazole | nih.gov |

| 5-substituted 1,3,4-oxadiazole-2-thiols | A. flavus, Mucor species, A. niger, A. fumigatus | Active at 200 µg/mL | asianpubs.org |

| N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | C. albicans, A. niger | 4 µg/mL | semanticscholar.orgresearchgate.net |

| 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acids | C. albicans, A. niger, A. flavus | All compounds showed activity | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

Several 1,3,4-oxadiazole derivatives have demonstrated notable in vitro activity against Mycobacterium tuberculosis. A series of N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed antimycobacterial activity on both susceptible and drug-resistant M. tuberculosis strains with MICs ranging from 4–8 µM. nih.govmdpi.com

In a different study, a library of new hydrazide derivatives containing the 1,3,4-oxadiazole core was evaluated. Five of the compounds showed high antimycobacterial activity with MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain, and two derivatives were effective at 4 µg/mL against pyrazinamide-resistant strains. mdpi.com Furthermore, nitro-substituted heteroaromatic carboxamides linked to a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (B1634218) moiety were tested, with some derivatives showing MIC values as low as 7.8 µg/mL against M. tuberculosis. researchgate.net

Table 3: Antitubercular Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound/Analogue Class | Mycobacterium Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Susceptible and drug-resistant M. tuberculosis | 4–8 µM | nih.govmdpi.com |

| Hydrazide derivatives with 1,3,4-oxadiazole core | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |

| Hydrazide derivatives with 1,3,4-oxadiazole core | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL | mdpi.com |

| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides | M. tuberculosis | 7.8 µg/mL | researchgate.net |

Anticancer Activity Profiling in Cell-Based Assays

The antiproliferative properties of 1,3,4-oxadiazole analogues have been a major focus of cancer research, with numerous derivatives showing potent cytotoxicity against various human cancer cell lines.

Evaluation in Human Cancer Cell Lines

A wide array of 1,3,4-oxadiazole analogues has been screened for anticancer activity. For example, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were tested against 60 human cancer cell lines. The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was particularly sensitive against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines, with growth percentages of 15.43, 18.22, 34.27, and 39.77, respectively. nih.gov

Another study synthesized a series of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives and evaluated them against HeLa (cervical), IMR-32 (neuroblastoma), and MCF-7 (breast) cancer cell lines. The IC50 values for these compounds were found to be between 10.64 and 33.62 μM, with 5-halo substituted compounds being the most potent. researchgate.netnih.gov Caffeic and ferulic acid-based 1,3,4-oxadiazole hybrids also showed inhibitory activity against glioblastoma cell lines (U87, T98G, LN229), with one compound having IC50 values of 35.1, 34.4, and 37.9 μM, respectively. nih.gov

Table 4: Anticancer Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound/Analogue Class | Cancer Cell Line(s) | Activity (IC50 / Growth Percent) | Reference |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma), K-562 (Leukemia), HCT-15 (Colon) | GP: 15.43%, 18.22%, 39.77% | nih.gov |

| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-5-halo-indolin-2-ones | HeLa, IMR-32, MCF-7 | IC50: 10.64–33.62 μM | researchgate.netnih.gov |

| Caffeic acid-based 1,3,4-oxadiazole hybrid | U87, T98G, LN229 (Glioblastoma) | IC50: 34.4–37.9 μM | nih.gov |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | HOP-92 (Non-Small Cell Lung Cancer) | High selectivity and activity | semanticscholar.orgresearchgate.net |

Proposed Cellular Mechanisms of Action (e.g., enzyme inhibition, tubulin interaction)

The antiproliferative effects of 1,3,4-oxadiazole derivatives are attributed to various mechanisms of action. These scaffolds can interact with nucleic acids, enzymes, and globular proteins. researchgate.netnih.gov Research has shown that hybridization of the 1,3,4-oxadiazole ring with other anticancer pharmacophores can lead to the targeting of various enzymes critical for cancer cell proliferation. researchgate.netnih.gov

Specific proposed mechanisms include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine (B127349) phosphorylase. researchgate.netnih.gov For example, certain 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were found to have high potency against the breast cancer cell line (MCF-7) through the inhibition of the thymidine phosphorylase enzyme. nih.gov The ability of the mesoionic 1,3,4-thiadiazole (B1197879) ring, a close structural relative, to cross cellular membranes and bind to biological targets suggests a similar capacity for oxadiazole analogues, enhancing their ability to interfere with processes like DNA replication. mdpi.com

Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives of the 1,3,4-oxadiazole scaffold have been identified as potential inhibitors of cholinesterase enzymes, which are critical targets in the management of neurological disorders like Alzheimer's disease. nih.govsemanticscholar.orgnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is associated with improved cognitive function. nih.gov

Studies on 5-aryl-1,3,4-oxadiazol-2-amine analogues have demonstrated moderate dual inhibition of both AChE and BChE. nih.govnih.gov For instance, a series of these compounds showed IC₅₀ values ranging from 12.8 to 99.2 µM against AChE, with most compounds proving to be more effective inhibitors of AChE than BChE. nih.govresearchgate.netmdpi.com The inhibitory activity is influenced by the nature of the substituent on the aryl ring; an optimal activity was noted with a 4-methyl substituent, while halogens or a dimethylamino group were less favorable. nih.gov

Furthermore, the incorporation of a morpholine substituent in coumarin-oxadiazole hybrids has been reported, with these compounds showing moderate inhibitory activity against AChE. nih.gov Another study on a broad series of 1,3,4-oxadiazole derivatives reported AChE inhibition with IC₅₀ values varying widely from 41.87 µM to over 1500 µM, indicating a strong dependence on the specific chemical structure. semanticscholar.orgnih.gov

| Compound Series | Target Enzyme | Reported IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazol-2-amines | AChE | 12.8 - 99.2 | nih.govmdpi.com |

| 5-Aryl-1,3,4-oxadiazol-2-amines | BChE | > 53.1 | nih.govmdpi.com |

| Coumarin-oxadiazole hybrid (with morpholine) | AChE | Moderate Inhibition | nih.gov |

| General 1,3,4-Oxadiazole Derivatives | AChE | 41.87 - 1580.25 | semanticscholar.orgnih.gov |

Modulation of Rho/MRTF/SRF Pathway

The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of gene transcription involved in cellular processes like fibrosis and cancer cell migration. nih.govgrantome.com This pathway has emerged as a promising therapeutic target, and novel oxadiazole-thioether compounds have been identified as potent inhibitors. nih.govnih.gov

The pathway is activated when RhoA stimulates actin polymerization, which releases MRTF from its sequestration by G-actin. nih.gov MRTF then translocates to the nucleus and acts as a co-activator for SRF, initiating the transcription of target genes. nih.gov A high-throughput screen identified a 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid derivative as a lead inhibitor of this pathway with a potent IC₅₀ value of 180 nM. nih.govnih.gov Subsequent optimization of this lead compound led to a rapid, five-order-of-magnitude improvement in cellular potency. nih.gov Specific oxadiazole-thioether compounds, such as CCG-203971 and CCG-232601, have been shown to effectively disrupt SRF-mediated transcription and have demonstrated efficacy in animal models of fibrosis. nih.gov

| Compound Class | Reported Activity | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazol-2-ylthiopropionic Acid (Lead Compound) | Inhibition of Rho/MRTF/SRF Pathway | 180 nM | nih.govnih.gov |

| CCG-203971 (Oxadiazole-thioether) | Disruption of SRF Transcription | Not Specified | nih.gov |

| CCG-232601 (Oxadiazole-thioether) | Disruption of SRF Transcription | Not Specified | nih.gov |

Exploration of Other Relevant Enzyme Targets

Beyond cholinesterases, 1,3,4-oxadiazole analogues have been investigated as inhibitors of other enzymes relevant to human diseases.

Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters and are significant targets for treating neurological and psychiatric conditions like depression and Parkinson's disease. nih.govmdpi.com A study of new 1,3,4-oxadiazole derivatives reported promising multi-target inhibitory effects on MAO-A, MAO-B, and AChE. nih.govresearchgate.net Certain compounds displayed potent MAO-A inhibition with IC₅₀ values as low as 0.11 µM and high selectivity over MAO-B. nih.gov

Cyclooxygenase (COX): The anti-inflammatory activity of many oxadiazole scaffolds is attributed to their inhibition of COX-1 and COX-2 enzymes. mdpi.com These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that incorporating a 1,3,4-oxadiazole ring into existing NSAIDs can maintain or even enhance anti-inflammatory potency. mdpi.comnih.gov

Other Enzymes: The 1,3,4-oxadiazole scaffold has also been explored for its potential to inhibit a variety of enzymes targeted in cancer therapy, including histone deacetylase (HDAC), telomerase, thymidylate synthase, and thymidine phosphorylase. nih.gov Additionally, related 1,3,4-thiadiazole derivatives have been studied as inhibitors of lipoxygenase (LOX), another enzyme implicated in inflammation and cancer. nih.gov

| Enzyme Target | Compound Class | Reported IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | 1,3,4-Oxadiazole Derivatives | 0.11 - 3.46 | nih.govresearchgate.net |

| Monoamine Oxidase-B (MAO-B) | 1,3,4-Oxadiazole Derivatives | 0.80 - 3.08 | nih.gov |

| Cyclooxygenase (COX-1/COX-2) | 1,3,4-Oxadiazole Derivatives | Activity demonstrated, specific IC₅₀ not provided | mdpi.com |

Anti-inflammatory and Analgesic Potential of Related Oxadiazole Scaffolds

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of agents with anti-inflammatory and analgesic properties. nih.govnih.govresearchgate.net A common strategy involves the chemical modification of known NSAIDs, such as diclofenac (B195802) and mefenamic acid, by replacing their free carboxylic acid group with a 2,5-disubstituted-1,3,4-oxadiazole ring. nih.gov This modification often retains or improves the anti-inflammatory effect while potentially reducing the gastrointestinal side effects associated with the acidic moiety of traditional NSAIDs. mdpi.comnih.gov

For example, oxadiazole derivatives of diclofenac have shown significant anti-inflammatory activity, with one compound exhibiting 82.61% inhibition in a carrageenan-induced rat paw edema model. nih.gov Similarly, novel oxadiazole derivatives synthesized from acetohydrazide demonstrated potent analgesic and anti-inflammatory effects in rodent studies. nih.gov The mechanism underlying these effects is often linked to the inhibition of COX enzymes, which are responsible for prostaglandin (B15479496) biosynthesis during inflammation. mdpi.comnih.gov This makes the oxadiazole scaffold a promising platform for developing new and potentially safer anti-inflammatory and analgesic drugs. banglajol.infoijper.org

Anticonvulsant Activity and Investigations into Neurological Targets

The 1,3,4-oxadiazole core structure has also been explored for its anticonvulsant properties, with several derivatives showing significant activity in preclinical models of epilepsy. nih.govresearchgate.net The primary neurological target investigated for this activity is the GABA-A receptor, a ligand-gated ion channel that is the principal mediator of fast inhibitory neurotransmission in the central nervous system. nih.gov

In one extensive study, a series of 1,3,4-oxadiazole derivatives were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov A particularly potent compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (compound 5b), emerged with ED₅₀ values of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test. nih.gov Further investigation revealed that this compound exhibited a strong binding affinity for the GABA-A receptor, with an IC₅₀ of 0.11 µM. nih.gov Molecular docking studies suggested that the compound interacts with the benzodiazepine (B76468) binding site on the receptor, thereby enhancing GABAergic inhibition. nih.gov

Other research has also pointed to the GABA-A receptor as a key target for the anticonvulsant effects of oxadiazoles. researchgate.net Additionally, some oxadiazole derivatives have been identified as modulators of nicotinic acetylcholine receptors (nAChR), suggesting another potential avenue for their application in treating a variety of neurological and central nervous system disorders, including epilepsy. google.comgoogleapis.com

| Compound | Anticonvulsant Activity (ED₅₀) | Neurological Target | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|---|

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES: 8.9 mg/kg scPTZ: 10.2 mg/kg | GABA-A Receptor | 0.11 µM | nih.gov |

Structure Activity Relationship Sar and Scaffold Optimization of 5 Morpholin 4 Yl 1,3,4 Oxadiazol 2 Ylamine

Systematic Modification of the Morpholine (B109124) Ring and its Impact on Biological Activity

The morpholine moiety is a common constituent in numerous clinically approved drugs, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. While specific SAR studies detailing the systematic modification of the morpholine ring on the 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine scaffold are not extensively documented in publicly available literature, the impact of this group can be inferred from its established roles in medicinal chemistry.

| Ring System | Key Features | Potential Impact on Activity |

| Morpholine | Contains oxygen heteroatom, non-basic | Enhances solubility, acts as H-bond acceptor |

| Piperidine | Lacks oxygen heteroatom, more basic | Alters basicity and lipophilicity |

| Piperazine | Contains a second amine, can be substituted | Allows for additional substitution to probe SAR |

| Thiomorpholine | Contains sulfur instead of oxygen | Modifies electronics and H-bonding capacity |

This table outlines potential modifications to the morpholine ring and their predicted impact on the molecule's properties based on general medicinal chemistry principles.

Exploration of Substituents at the 2-Amine Position of the Oxadiazole Ring

The 2-amine group on the 1,3,4-oxadiazole (B1194373) ring is a critical site for modification and plays a dominant role in defining the pharmacological activity of its derivatives. mdpi.com This position serves as a versatile handle for introducing a wide array of substituents, thereby modulating the compound's electronic, steric, and lipophilic properties.

Research on various 2-amino-1,3,4-oxadiazole scaffolds has shown that N-substitution can lead to compounds with a range of biological activities, including antimicrobial and anticancer effects. researchgate.netpensoft.net Common modifications include the formation of Schiff bases through reaction with aldehydes, acylation to form amides, and alkylation. For example, the conversion of the primary amine to a Schiff base or an amide can introduce larger aromatic or heteroaromatic systems, providing additional binding interactions with target enzymes or receptors. Studies on related 2,5-disubstituted 1,3,4-oxadiazoles have shown that attaching quinoline (B57606) or indole (B1671886) moieties via an amino linker results in significant antimicrobial and antimalarial activity.

| Modification at 2-Amine | Resulting Functional Group | Example Substituent | Impact on Biological Profile |

| Reaction with Aldehyde | Schiff Base (Imine) | Benzylidene | Introduction of aryl groups, potential for antimicrobial activity. |

| Acylation | Amide | Acetyl, Benzoyl | Can enhance binding affinity and modulate solubility. |

| Alkylation | Secondary/Tertiary Amine | Benzyl, Methyl | Alters basicity and steric profile. |

| Sulfonylation | Sulfonamide | Tosyl | Introduces strong electron-withdrawing group, affects H-bonding. |

This table summarizes common chemical modifications at the 2-amine position and their general effects on the molecule's biological and physicochemical properties.

Influence of Aromatic and Heteroaromatic Substituents on the Activity Profile

The introduction of aromatic and heteroaromatic substituents is a cornerstone of SAR studies for 1,3,4-oxadiazole derivatives. These groups can influence activity through various mechanisms, including π-π stacking, hydrophobic interactions, and hydrogen bonding. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—is often a key determinant of biological potency.

In numerous studies on 2,5-disubstituted 1,3,4-oxadiazoles, specific substitution patterns on an aryl ring have been linked to enhanced activity. For instance, the presence of electron-withdrawing groups like halogens (e.g., -Cl, -F) or a nitro group (-NO2) at the para-position of a phenyl ring often increases antimicrobial or anticancer activity. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) can also confer potent activity, suggesting that the optimal electronic properties are target-dependent. nih.gov Heteroaromatic rings such as pyridine (B92270), furan, and quinoline have also proven to be highly effective substituents, often enhancing the activity profile. mdpi.commdpi.com A derivative bearing a quinolin-4-yl substituent, for example, showed potent bactericidal effects. mdpi.com

| Substituent Type | Position on Phenyl Ring | Effect on Activity | Example Biological Target |

| Halogen (-Cl, -F) | para | Often increases activity | Antimicrobial, Antitubercular mdpi.com |

| Nitro (-NO2) | para, meta | Generally increases activity | Antimicrobial, Anticancer nih.gov |

| Methoxy (-OCH3) | para | Can increase or decrease activity | Anticancer, Antimicrobial nih.gov |

| Pyridinyl | - | Often confers potent activity | Antitubercular, Cholinesterase Inhibition mdpi.comnih.gov |

| Quinolinyl | - | Confers potent activity | Antimicrobial mdpi.com |

This table illustrates the influence of various aromatic and heteroaromatic substituents on the biological activity of 1,3,4-oxadiazole scaffolds as reported in the literature.

Bioisosteric Replacement of the 1,3,4-Oxadiazole Core (e.g., Thiadiazole) and its Consequences

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties. The 1,3,4-thiadiazole (B1197879) ring is a classical bioisostere of the 1,3,4-oxadiazole ring. nih.govnih.gov Replacing the oxygen atom with sulfur results in a heterocycle with similar steric and electronic properties but with distinct differences in lipophilicity, metabolic stability, and hydrogen bonding capacity. nih.govrsc.org

This replacement can have significant consequences for biological activity. In some cases, the thiadiazole analog retains or even exceeds the potency of the oxadiazole parent compound. nih.gov For example, 2-amino-1,3,4-thiadiazole (B1665364) can act as a bioisostere for 2-amino-1,3,4-oxadiazole, producing broadly similar biological effects. nih.gov However, the switch is not always favorable. In a study of cholinesterase inhibitors, the conversion of a 1,3,4-thiadiazole derivative to its 1,3,4-oxadiazole counterpart resulted in a nearly four-fold decrease in inhibitory activity. nih.gov The choice between an oxadiazole and a thiadiazole core is therefore highly dependent on the specific biological target and the desired physicochemical properties. Studies on N-(5-morpholino-2-arylimidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazol-6-yl)carboxamides have demonstrated the utility of the morpholino-thiadiazole combination in developing potential kinase inhibitors. biointerfaceresearch.com

| Heterocyclic Core | Key Physicochemical Differences | Common Consequences on Activity |

| 1,3,4-Oxadiazole | More polar, stronger H-bond acceptor | Often higher water solubility |

| 1,3,4-Thiadiazole | More lipophilic, weaker H-bond acceptor | May enhance membrane permeability, activity can increase or decrease |

This table compares the 1,3,4-oxadiazole core with its 1,3,4-thiadiazole bioisostere, highlighting differences in properties and potential outcomes on biological activity.

Rational Design and Synthesis Guided by SAR Insights

The ultimate goal of SAR studies is to enable the rational design of new, optimized compounds. Insights gathered from systematic modifications provide a roadmap for developing molecules with enhanced potency, selectivity, and drug-like properties. For the 1,3,4-oxadiazole scaffold, several guiding principles have emerged from extensive research. nih.govnih.gov

For instance, knowing that a halogen at the para-position of a 5-phenyl ring enhances antibacterial activity allows for the focused synthesis of analogs bearing this feature. mdpi.com Similarly, if modifications at the 2-amine position reveal that a bulky, hydrophobic group is beneficial, subsequent design efforts can explore a variety of such groups to maximize potency. The knowledge that bioisosteric replacement of the oxadiazole with a thiadiazole can modulate activity and pharmacokinetics provides another avenue for optimization. nih.govnih.gov Synthesis often begins from substituted aromatic acids, which are converted to esters and then hydrazides. nih.gov These key hydrazide intermediates can then be cyclized using reagents like cyanogen (B1215507) bromide or carbon disulfide to form the desired 2-amino-1,3,4-oxadiazole or 2-thiol-1,3,4-oxadiazole core, respectively, which can be further modified based on SAR data. researchgate.net

Broader Applications and Future Perspectives of 5 Morpholin 4 Yl 1,3,4 Oxadiazol 2 Ylamine in Chemical Research

Role as a Privileged Scaffold in Heterocyclic Chemistry and Drug Discovery Research

The 1,3,4-oxadiazole (B1194373) ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in compounds with significant pharmacological activity. nih.govnih.govijper.org This five-membered heterocyclic structure is considered a bioisostere of amide and ester functionalities, enabling it to form crucial hydrogen bonding interactions with various biological targets. nih.gov The 2,5-disubstituted 1,3,4-oxadiazole framework, in particular, demonstrates remarkable versatility. Derivatives built upon this core have shown a broad spectrum of biological activities, highlighting their potential in addressing diverse therapeutic areas. ijper.orgnih.govjchemrev.comorientjchem.org

The compound 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is a strategic amalgamation of this privileged oxadiazole core with two other important pharmacophoric elements: a 2-amino group and a 5-morpholino substituent. The primary amino group at the 2-position serves as a critical hydrogen bond donor and a reactive site for synthetic elaboration. The morpholine (B109124) ring, a common feature in modern drug design, is often incorporated to enhance key physicochemical properties, including aqueous solubility and metabolic stability, which can lead to improved pharmacokinetic profiles. The synergy between the electronically versatile oxadiazole ring, the nucleophilic amino group, and the property-modulating morpholine moiety results in a scaffold with immense potential for interaction with a wide array of biological targets, making it an attractive starting point for drug discovery campaigns.

orientjchem.orgrsc.org| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Derivatives have shown cytotoxic effects against various human cancer cell lines. | |

| Antimicrobial | Activity has been demonstrated against both Gram-positive and Gram-negative bacteria. |

Potential as a Synthetic Intermediate for More Complex Molecular Architectures

The chemical reactivity of this compound, specifically at its 2-amino group, positions it as a highly valuable synthetic intermediate. This primary amine acts as a versatile chemical handle, enabling the construction of larger and more intricate molecular structures through a variety of organic reactions. This facilitates the generation of extensive libraries of new chemical entities for biological screening.

The amino group can readily undergo reactions such as acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and condensation with aldehydes or ketones to form Schiff bases. orientjchem.org These transformations allow for the systematic introduction of a wide array of substituents, which is a fundamental strategy in establishing structure-activity relationships (SAR). For instance, studies on the analogous 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine have shown that its reaction with anhydrides yields a series of amide derivatives with distinct biological profiles. orientjchem.org Furthermore, the amino group can serve as a key nucleophile in reactions designed to forge new heterocyclic rings, leading to the creation of novel, fused-ring systems. This capacity to act as a building block for hybrid molecules, which combine the oxadiazole core with other pharmacophores, underscores its importance in the quest for compounds with enhanced potency or novel mechanisms of action. nih.gov

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amides | Introduces diverse side chains to probe SAR. orientjchem.org |

| Condensation | Aldehydes, Ketones | Schiff Bases (Imines) | Creates intermediates for further reduction or cyclization reactions. |

| Diazotization & Coupling | NaNO₂, HCl; Activated Aromatics | Azo Compounds | Generates chromophoric compounds with potential applications as dyes or probes. nih.gov |

| Nucleophilic Substitution | Alkyl Halides | Secondary/Tertiary Amines | Modifies basicity and steric properties of the amino group. |

Strategy for Exploring Polypharmacology and Multi-Target Ligands

The privileged nature of the this compound scaffold makes it an ideal platform for designing ligands with polypharmacological profiles—single molecules engineered to interact with multiple biological targets. This multi-target approach is a promising strategy for treating complex, multifactorial diseases such as cancer, inflammatory disorders, and neurodegenerative conditions, where modulating a single pathway is often insufficient.

The 2,5-disubstituted 1,3,4-oxadiazole core has already been identified as a multitargeting scaffold. nih.gov Published research has described derivatives that function as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease. nih.gov The structure of this compound is particularly well-suited for this strategy. The morpholine ring can be used to fine-tune properties like cell permeability and target engagement, while the 2-amino group provides a vector for introducing functionalities designed to interact with a secondary target. By strategically modifying the scaffold, it is possible to design a single molecule that, for example, inhibits a specific kinase while also blocking a receptor involved in a parallel signaling pathway. This approach could lead to synergistic therapeutic effects, enhanced efficacy, and a lower propensity for the development of drug resistance.

Development of Chemical Probes and Tools for Biological Pathway Elucidation

Chemical probes are indispensable tools for modern biomedical research, enabling the functional investigation of proteins and the dissection of complex signaling pathways. The design of a high-quality probe requires a molecular scaffold that can be systematically modified to achieve high potency and selectivity for a specific biological target. The this compound framework is an excellent candidate for this purpose.

Through combinatorial synthesis focused on modifications at the 2-amino position, libraries of derivatives can be generated and screened against panels of proteins (e.g., kinases, proteases) to identify highly selective binders. Such molecules can then be employed as chemical probes to interrogate the function of a target protein in cells and organisms. For example, derivatives of the 1,3,4-oxadiazole scaffold have been successfully designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology. rsc.org A selective inhibitor derived from the this compound core could be used to clarify the specific roles of EGFR in different cellular contexts. Moreover, the 2-amino group serves as a convenient site for the conjugation of reporter tags, such as fluorophores or biotin. These tagged probes can be used for advanced applications like cellular imaging to determine a target's subcellular localization or for affinity chromatography to isolate and identify the target's binding partners, thereby providing deeper insights into biological systems.

Outlook for Further Academic and Pre-Clinical Research Directions

The this compound scaffold is poised for significant future exploration in both academic and pre-clinical settings. Its inherent versatility and favorable drug-like properties provide a robust foundation for several promising research trajectories.

A primary focus will be the continued application of this scaffold in medicinal chemistry programs. The synthesis and biological evaluation of large, diverse libraries derived from this core will be essential for identifying novel lead compounds against a wide spectrum of therapeutic targets, including those in oncology, infectious disease, and neurology. A second major avenue involves a more profound exploration of its polypharmacological potential. The rational design of multi-target ligands based on this scaffold could yield innovative therapies for complex diseases that are currently difficult to treat. This will require an integrated approach combining synthetic chemistry, computational modeling, and comprehensive biological screening. Finally, the development of highly potent and selective chemical probes from this scaffold will continue to be of high value. These molecular tools are critical for validating novel drug targets and elucidating their function in health and disease, thereby fueling the future pipeline of drug discovery. Pre-clinical efforts will concentrate on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of promising lead candidates to advance them toward clinical development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazides followed by oxidative desulfurization. For example, intermediates like chloroacetamides (e.g., 5a,b in ) are formed by acylation with chloroacetyl chloride. Interaction with morpholine and sulfur yields morpholine-substituted oxadiazoles. Characterization involves ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.4–3.8 ppm) and IR spectroscopy (C=N stretch at ~1600 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, 70:30 v/v) and mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227). Melting point analysis (e.g., 180–185°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical for purity validation .

Q. What are the primary biological applications of this compound in current research?